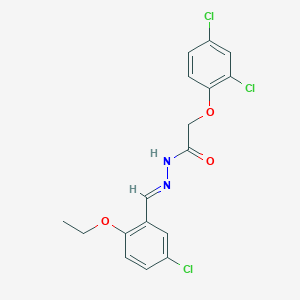
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, also known as CEDH, is a hydrazide derivative that has been extensively studied for its potential in various scientific research applications. This compound has demonstrated promising results in the fields of pharmacology, biochemistry, and physiology. In
作用機序
The mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to increase the activity of superoxide dismutase (SOD) and catalase, which are two important antioxidant enzymes that protect cells from oxidative damage.
Biochemical and physiological effects:
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide can inhibit the growth of cancer cells and induce apoptosis. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in a pure form. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is also stable under a wide range of conditions, making it suitable for various experimental settings. However, there are also some limitations to using N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments. The compound is relatively expensive, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide. One potential direction is to explore the use of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in combination with other drugs or therapies for the treatment of various diseases. Another direction is to investigate the mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in more detail, which could lead to the development of more effective drugs based on this compound. Finally, there is a need for more studies on the safety and toxicity of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, particularly in animal models and human clinical trials.
Conclusion:
In conclusion, N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, or N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, is a hydrazide derivative that has shown promising results in various scientific research applications. The compound has potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. The synthesis of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is relatively easy, and the compound can be obtained in a pure form. However, there are also some limitations to using N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments, and more studies are needed to fully understand its mechanism of action and potential for human use.
合成法
The synthesis of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide involves the reaction of 5-chloro-2-ethoxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetic acid hydrazide in the presence of a suitable catalyst. The resulting product is then purified by recrystallization. The yield of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is typically high, and the compound can be obtained in a pure form.
科学的研究の応用
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been widely studied for its potential in various scientific research applications. One of the most promising applications of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is in the field of pharmacology. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide |
|---|---|
分子式 |
C17H15Cl3N2O3 |
分子量 |
401.7 g/mol |
IUPAC名 |
N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C17H15Cl3N2O3/c1-2-24-15-5-3-12(18)7-11(15)9-21-22-17(23)10-25-16-6-4-13(19)8-14(16)20/h3-9H,2,10H2,1H3,(H,22,23)/b21-9+ |
InChIキー |
JLDYSZDKXRSHGS-ZVBGSRNCSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)
![2-(3,4-dimethoxyphenyl)-N'-[4-({4-nitrobenzyl}oxy)benzylidene]acetohydrazide](/img/structure/B298098.png)
![4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298099.png)

![3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298104.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B298105.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethylphenyl)benzenesulfonamide](/img/structure/B298106.png)
![4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide](/img/structure/B298108.png)
![tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B298109.png)
![N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B298111.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B298113.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B298115.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B298116.png)
![N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-chlorophenyl)sulfanylpropanehydrazide](/img/structure/B298118.png)